

A Comprehensive Technical Guide to the Physicochemical Properties of Albendazole

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Compound of Interest

Compound Name: *Bendazol*

Cat. No.: *B1663423*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of **Albendazole** (ABZ), a broad-spectrum benzimidazole anthelmintic. A thorough understanding of these characteristics is critical for formulation development, quality control, and optimizing therapeutic efficacy. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to support advanced research and development.

Core Physicochemical Characteristics

Albendazole is a white to faintly yellowish crystalline powder, a characteristic that influences its handling and formulation processes.^{[1][2]} Its stability is reflected in a relatively high melting point. Key identifying and structural properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂ S	[3][4][5]
Molecular Weight	265.33 g/mol	[2][4][6]
Appearance	White to off-white/pale yellow crystalline powder	[1][2][3]
Melting Point	207 - 215 °C (with decomposition)	[1][3][4][5]
pKa	Acidic pKa: 2.80 - 4.27 Basic pKa: 9.51 - 10.26	[3][7][8]
LogP (Octanol/Water)	2.54 - 2.7 (Experimental) 3.46 (Calculated)	[3][5][7]

Solubility Profile

Albendazole's therapeutic efficacy is significantly limited by its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II or IV drug.[3] Its solubility is highly dependent on the pH and the solvent system used.

Solvent	Solubility Description	Quantitative Value (at approx. 25°C)	Reference
Water	Practically Insoluble	~0.0228 mg/mL	[1][7][9]
Phosphate Buffer (pH 6.0)	Very Slightly Soluble	0.016 mg/mL	[3]
0.1 M HCl	Slightly Soluble	55.10 - 61.70 µg/mL (Note: Source uses mg, likely a typo for µg)	[8][10]
Anhydrous Formic Acid	Freely Soluble	-	[1][9]
Dimethylsulfoxide (DMSO)	Soluble	-	[11]
Methanol, Chloroform	Slightly Soluble	-	[11]
Methylene Chloride	Very Slightly Soluble	-	[1][9]
Ethanol (96%)	Practically Insoluble	-	[1][9]

The solubility of **Albendazole** notably increases as the pH of the medium decreases due to the protonation of the benzimidazole ring system.[3][8] This property is crucial for its dissolution in the acidic environment of the stomach.

Crystal Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute of **Albendazole** as it directly impacts solubility, dissolution rate, and bioavailability.[12][13]

- Form I: This is the commercially available polymorph. It is considered metastable at ambient temperatures.[13][14][15]
- Form II: This is the thermodynamically stable polymorph at ambient temperatures. It can be obtained by recrystallizing **Albendazole** from solvents like methanol or N,N-dimethylformamide (DMF).[14][15]

The two forms are enantiotropically related, meaning their relative stability inverts with temperature.^{[14][15]} Crucially for drug development, the metastable Form I demonstrates better aqueous solubility than the stable Form II, which can influence its absorption rate.^[13] The structural difference between the polymorphs is attributed to tautomerism, involving a proton transfer between the amino and imino forms of the molecule.^[12]

Experimental Protocols

Detailed and reproducible methodologies are essential for characterizing the physicochemical properties of **Albendazole**. Below are standard protocols for determining its key parameters.

Protocol 1: Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

- **Preparation:** Add an excess amount of **Albendazole** powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, airtight container (e.g., a glass vial).
- **Equilibration:** Place the container in an orbital shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^[16]
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess, undissolved solid.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant and filter it through a fine-pore filter (e.g., 0.45 µm PVDF or PTFE) to remove all solid particles.^[16]
- **Quantification:** Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved **Albendazole** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.^[17] A standard calibration curve must be prepared for accurate quantification.^[18]

Protocol 2: Polymorph Characterization

A combination of analytical techniques is required to unambiguously identify and differentiate between the polymorphic forms of **Albendazole**.

- Sample Preparation: Prepare samples of Form I (commercial source) and Form II (by recrystallizing from methanol or DMF as described in the literature).[\[14\]](#)
- X-Ray Powder Diffraction (XRPD):
 - Gently pack the powder sample into a sample holder.
 - Acquire the diffraction pattern over a relevant 2θ range (e.g., 5° to 40°) using a diffractometer with Cu K α radiation.
 - Form I and Form II will exhibit distinct diffraction patterns with characteristic peaks at different 2θ angles, serving as a unique fingerprint for each form.[\[3\]](#)
- Differential Scanning Calorimetry (DSC):
 - Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan and seal it.
 - Heat the sample at a constant rate (e.g., $10^\circ\text{C}/\text{min}$) under a nitrogen atmosphere.
 - The resulting thermogram will show endothermic events corresponding to the melting of each polymorph. Form I and Form II will have different melting points and/or enthalpies of fusion.[\[19\]](#)
- Spectroscopic Analysis (FTIR/Raman):
 - Acquire the infrared or Raman spectrum of each polymorph.
 - Subtle differences in the spectra, particularly in regions corresponding to N-H and C=O stretching vibrations, can be observed due to different hydrogen bonding arrangements in the crystal lattices of the two forms.[\[13\]](#)[\[20\]](#)

Visualizations: Pathways and Workflows

Mechanism of Action Pathway

Albendazole exerts its anthelmintic effect by targeting the cellular machinery of the parasite. Its primary mechanism involves the disruption of microtubule formation, which is vital for the parasite's nutrient uptake and cell division.[21][22][23]

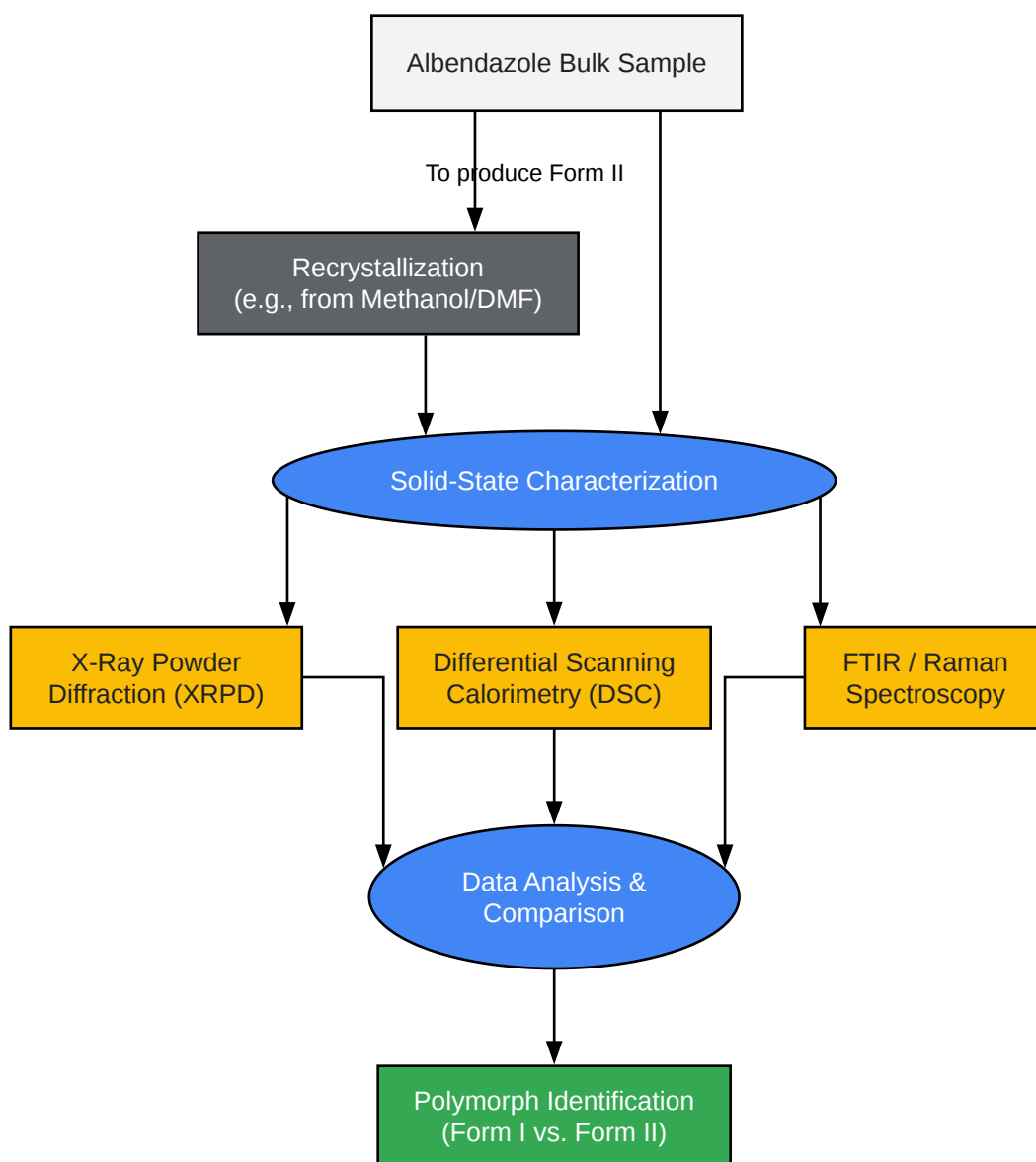


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Caption: Mechanism of action of **Albendazole** against parasitic helminths.

Experimental Workflow for Polymorph Analysis

The definitive identification of **Albendazole** polymorphs follows a structured analytical workflow, integrating crystallographic and thermal analysis methods.



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Caption: Workflow for the identification and characterization of **Albendazole** polymorphs.

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